molecular formula C36H46O5 B058506 (R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate CAS No. 123286-51-1

(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate

Cat. No.: B058506
CAS No.: 123286-51-1
M. Wt: 558.7 g/mol
InChI Key: AYYWUKWHSHVSLJ-MUUNZHRXSA-N
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Description

®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with octyloxy and methylheptyloxycarbonyl substituents, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate typically involves multiple steps, starting from commercially available precursors. The process may include:

    Esterification: The reaction of 4-hydroxybiphenyl with octyl bromide in the presence of a base such as potassium carbonate to form 4-octyloxybiphenyl.

    Chiral Resolution: The use of chiral catalysts or resolving agents to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug development or as a tool in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases or conditions, particularly those involving inflammation or oxidative stress.

Industry

In industry, ®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate could be used in the development of advanced materials, such as liquid crystals or organic semiconductors. Its structural properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of ®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    4-Octyloxybiphenyl: Lacks the methylheptyloxycarbonyl group, making it less complex.

    4’-Methoxy-4-biphenylcarboxylate: Contains a methoxy group instead of an octyloxy group, leading to different physical and chemical properties.

    (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate: The enantiomer of the compound , with potentially different biological activities.

Uniqueness

®-4-[(1-Methylheptyloxy)carbonyl]phenyl 4’-octyloxy-4-biphenylcarboxylate stands out due to its specific combination of substituents and chiral configuration. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(2R)-octan-2-yl]oxycarbonylphenyl] 4-(4-octoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O5/c1-4-6-8-10-11-13-27-39-33-23-19-30(20-24-33)29-15-17-31(18-16-29)36(38)41-34-25-21-32(22-26-34)35(37)40-28(3)14-12-9-7-5-2/h15-26,28H,4-14,27H2,1-3H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWUKWHSHVSLJ-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O[C@H](C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583665
Record name 4-({[(2R)-Octan-2-yl]oxy}carbonyl)phenyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123286-51-1
Record name 4-({[(2R)-Octan-2-yl]oxy}carbonyl)phenyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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